molecular formula C11H8ClFN2O2 B12835386 Uracil, 1-(p-chlorobenzyl)-5-fluoro- CAS No. 85093-33-0

Uracil, 1-(p-chlorobenzyl)-5-fluoro-

Katalognummer: B12835386
CAS-Nummer: 85093-33-0
Molekulargewicht: 254.64 g/mol
InChI-Schlüssel: FWLNZTGNVCRKCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uracil, 1-(p-chlorobenzyl)-5-fluoro- is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a p-chlorobenzyl group at the 1-position and a fluorine atom at the 5-position of the uracil ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-(p-chlorobenzyl)-5-fluoro- typically involves the reaction of p-chlorobenzyl chloride with 5-fluorouracil in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the chlorine atom of the p-chlorobenzyl chloride is replaced by the nitrogen atom of the uracil ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Uracil, 1-(p-chlorobenzyl)-5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Uracil, 1-(p-chlorobenzyl)-5-fluoro- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Uracil, 1-(p-chlorobenzyl)-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Uracil, 1-(p-chlorobenzyl)-5-fluoro- is unique due to the presence of both the p-chlorobenzyl group and the fluorine atom, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and provide opportunities for further research and development .

Eigenschaften

CAS-Nummer

85093-33-0

Molekularformel

C11H8ClFN2O2

Molekulargewicht

254.64 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C11H8ClFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17)

InChI-Schlüssel

FWLNZTGNVCRKCU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.